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Compound of Interest

Compound Name: 5,12-Dimethyichrysene

Cat. No.: B079122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular modeling of 5,12-
Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). The document outlines its
structural characteristics, metabolic fate, and the computational methodologies used to
understand its low carcinogenic potential relative to its isomers. Detailed experimental
protocols, quantitative data, and pathway visualizations are provided to support researchers in
the fields of toxicology, computational chemistry, and drug development.

Structural and Physicochemical Properties

5,12-Dimethylchrysene is a methylated derivative of chrysene, a four-ring polycyclic aromatic
hydrocarbon. The positions of the methyl groups significantly influence the molecule's
geometry and biological activity. X-ray diffraction studies have revealed that the presence of
methyl groups in the "bay region" of the chrysene backbone, as is the case for the 5-methyl
group in 5,12-dimethylchrysene, leads to considerable molecular distortion. This steric
hindrance forces the molecule out of planarity, which is a critical factor in its interaction with
biological macromolecules.

Table 1: Computed Physicochemical Properties of 5,12-Dimethylchrysene
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Property Value Method
Molecular Formula C20H16

Molecular Weight 256.34 g/mol

LogP 6.2

HOMO Energy -5.8 eV DFT/B3LYP
LUMO Energy -1.2eV DFT/B3LYP
HOMO-LUMO Gap 4.6 eV DFT/B3LYP
Dipole Moment 0.1D DFT/B3LYP

Carcinogenicity and Biological Activity

Compared to other dimethylchrysene isomers, 5,12-Dimethylchrysene is considered a weak

tumor initiator.[1] This reduced carcinogenicity is attributed to the steric hindrance caused by

the 12-methyl group, which impedes the metabolic activation pathway that is crucial for the

formation of carcinogenic diol epoxides.

Table 2: Comparative Tumor-Initiating Activity of Dimethylchrysene Isomers on Mouse Skin

Tumor Yield Percent Mice with
Compound Total Dose (umol)

(tumors/mouse) Tumors
5-Methylchrysene 0.4 8.2 100
5,6-Dimethylchrysene 1.0 2.1 65
5,11-

] 0.4 9.5 100
Dimethylchrysene
5,12-
1.0 0.1 5

Dimethylchrysene

Metabolic Pathways and Bioactivation
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The metabolic activation of PAHs is a critical step in their carcinogenic mechanism. This
process is primarily mediated by cytochrome P450 enzymes. For many carcinogenic PAHS,
metabolism leads to the formation of highly reactive diol epoxides that can form adducts with
DNA, leading to mutations.

In the case of 5,12-Dimethylchrysene, the presence of the methyl group at the 12-position
sterically hinders the enzymatic oxidation at the adjacent 1,2-positions. This inhibition
significantly reduces the formation of the 1,2-dihydrodiol precursor, which is a key intermediate
in the pathway to the ultimate carcinogenic diol epoxide. Instead, metabolism is favored at
other sites on the molecule that lead to detoxification and excretion.

Below is a diagram illustrating the general metabolic activation pathway for chrysenes and the
inhibitory effect of the 12-methyl group in 5,12-Dimethylchrysene.
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Metabolic pathway of chrysene derivatives.

Molecular Modeling Workflow

A comprehensive understanding of the structure-activity relationship of 5,12-
Dimethylchrysene can be achieved through a multi-step molecular modeling workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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